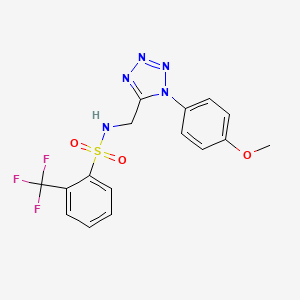

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Description

N-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a tetrazole core substituted with a 4-methoxyphenyl group and a trifluoromethylbenzenesulfonamide moiety.

Propriétés

IUPAC Name |

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O3S/c1-27-12-8-6-11(7-9-12)24-15(21-22-23-24)10-20-28(25,26)14-5-3-2-4-13(14)16(17,18)19/h2-9,20H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPWKLWKBJLWCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

-

Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 4-methoxyphenylacetonitrile can react with sodium azide in the presence of a catalyst such as zinc chloride to form 1-(4-methoxyphenyl)-1H-tetrazole.

-

Sulfonamide Formation: : The trifluoromethylbenzenesulfonamide moiety can be introduced by reacting 2-(trifluoromethyl)benzenesulfonyl chloride with an appropriate amine under basic conditions.

-

Coupling Reaction: : The final step involves coupling the tetrazole derivative with the sulfonamide. This can be achieved through a nucleophilic substitution reaction where the tetrazole nitrogen attacks the sulfonyl chloride, forming the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s reactivity and solubility.

Reduction: The nitro group (if present in derivatives) can be reduced to an amine, which can further react to form various functional groups.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Hydroxylated derivatives.

Reduction: Aminated derivatives.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the tetrazole ring, which is known to mimic carboxylate groups in biological systems.

Medicine

Medicinally, this compound could be investigated for its potential as a pharmaceutical agent. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mécanisme D'action

The mechanism of action for compounds like N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide often involves interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets within the target protein.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The target compound differs from analogs in the sulfonamide backbone and tetrazole substitution :

- Sulfonamide Group : Unlike piperazinyl sulfonyl derivatives (e.g., compounds 7n–7r in ), the target compound employs a benzenesulfonamide group directly linked to a trifluoromethyl substituent. This design may enhance steric bulk and electron-withdrawing effects compared to piperazine-based sulfonamides .

- Tetrazole Substitution: The 4-methoxyphenyl group on the tetrazole contrasts with analogs bearing nitro (e.g., 7n) or trifluoromethylphenyl groups (e.g., 7p–7r).

Physical and Spectral Properties

Table 1: Comparative Data for Selected Sulfonamide Derivatives

Key Observations :

- Melting Points: Trifluoromethyl-substituted compounds (7q, 7o) exhibit higher melting points (~154–177°C) compared to non-fluorinated analogs, likely due to increased crystallinity from CF₃ interactions .

- IR Spectroscopy : The target compound’s tetrazole C=S stretch (~1250 cm⁻¹) aligns with triazole-thiones in , whereas piperazinyl sulfonamides (7q ) show distinct SO₂ stretches (~1150 cm⁻¹) .

- ¹H-NMR : Aromatic protons in trifluoromethyl-substituted derivatives resonate downfield (δ ~7.5–8.5), influenced by electron-withdrawing effects .

Activité Biologique

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a tetrazole ring and a trifluoromethyl group. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Tetrazole Ring : Known for its biological activity, often involved in drug design due to its ability to mimic carboxylic acids.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, potentially increasing bioactivity.

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. The tetrazole moiety may facilitate binding to active sites, thereby modulating various biological pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, tetrazole derivatives have been shown to possess antibacterial and antifungal activities, suggesting that this compound may also demonstrate such effects.

Anticancer Potential

Studies have highlighted the cytotoxic effects of tetrazole-containing compounds against various cancer cell lines. The structure–activity relationship (SAR) indicates that modifications in the phenyl ring can enhance anticancer efficacy. For example, compounds with electron-donating groups at specific positions on the aromatic ring have shown improved activity against cancer cells.

Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of several tetrazole derivatives on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. The compound's mechanism was attributed to apoptosis induction via mitochondrial pathways.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| A | 5.0 | HeLa |

| B | 3.2 | MCF-7 |

| C | 7.8 | A549 |

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of related tetrazole compounds, revealing significant activity against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was noted to enhance antibacterial potency.

| Compound | Minimum Inhibitory Concentration (MIC, µg/mL) | Bacterial Strain |

|---|---|---|

| D | 12.5 | Staphylococcus aureus |

| E | 6.25 | Escherichia coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.